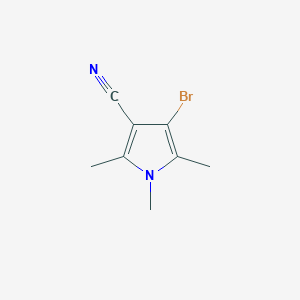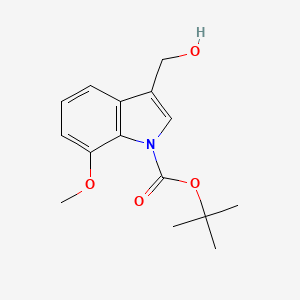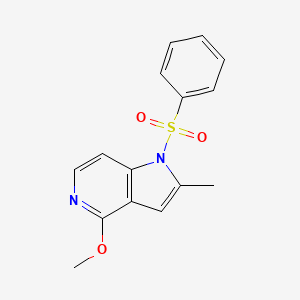![molecular formula C6H6N4 B1378424 6-アミノ-1H-ピラゾロ[4,3-b]ピリジン CAS No. 1352397-37-5](/img/structure/B1378424.png)
6-アミノ-1H-ピラゾロ[4,3-b]ピリジン
概要
説明
6-Amino-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 6-Amino-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused to a pyridine ring, with an amino group attached to the sixth position of the pyrazole ring.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridine derivatives have a wide range of pharmacological properties and are part of various drugs . They are promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
It is known that the absorption and emission of pyrazolo[3,4-b]pyridine derivatives depend on the substituent at the c-6 and c-7 position of the pyridine ring . This suggests that the compound may interact with its targets in a manner dependent on its specific structural features.
Biochemical Pathways
Pyrazolo[3,4-b]pyridine derivatives are known to have antiviral and antiproliferative effects, and they can inhibit janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 . This suggests that the compound may affect multiple biochemical pathways related to these processes.
Result of Action
Given the known effects of pyrazolo[3,4-b]pyridine derivatives, it can be inferred that the compound may have potential antiviral, antiproliferative, and anti-inflammatory effects, among others .
Action Environment
It is known that the properties of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
生化学分析
Biochemical Properties
6-Amino-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase, casein kinase 1 (CK1), checkpoint kinase 1 (CHK1), Aurora A kinase, and fibroblast growth factor receptor (FGFR) . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. The inhibition of these enzymes can lead to various downstream effects, including the disruption of cell signaling pathways and the inhibition of cell proliferation.
Cellular Effects
6-Amino-1H-pyrazolo[4,3-b]pyridine has been found to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the proliferation of breast cancer cells (MCF-7) and colorectal cancer cells (HCT-116) by inducing apoptosis and inhibiting cell migration and invasion . Additionally, 6-Amino-1H-pyrazolo[4,3-b]pyridine can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-Amino-1H-pyrazolo[4,3-b]pyridine involves its binding interactions with various biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition or activation . For example, the inhibition of CK1 and CHK1 by 6-Amino-1H-pyrazolo[4,3-b]pyridine results in the disruption of cell cycle progression and the induction of apoptosis . Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-1H-pyrazolo[4,3-b]pyridine can change over time due to factors such as stability and degradation. The compound has been shown to be relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have demonstrated that 6-Amino-1H-pyrazolo[4,3-b]pyridine can have sustained effects on cellular function, including the inhibition of cell proliferation and the induction of apoptosis . These effects are typically observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-Amino-1H-pyrazolo[4,3-b]pyridine in animal models vary with different dosages. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, 6-Amino-1H-pyrazolo[4,3-b]pyridine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of the compound to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
6-Amino-1H-pyrazolo[4,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects.
Transport and Distribution
The transport and distribution of 6-Amino-1H-pyrazolo[4,3-b]pyridine within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution throughout the body . The localization and accumulation of 6-Amino-1H-pyrazolo[4,3-b]pyridine within specific tissues can influence its therapeutic effects and potential for causing side effects.
Subcellular Localization
The subcellular localization of 6-Amino-1H-pyrazolo[4,3-b]pyridine can affect its activity and function . The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, 6-Amino-1H-pyrazolo[4,3-b]pyridine can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, the compound can be directed to the mitochondria, where it can influence cellular metabolism and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction typically proceeds under acidic or basic conditions, leading to the formation of the pyrazolopyridine core .
Another method involves the Friedländer condensation, which is initiated by the attack of a carbanion formed from an active methylene or methyl group neighboring the carbonyl function on the formyl carbon atom of an o-aminoaldehyde, followed by cyclization to afford the pyrazolopyridine skeleton .
Industrial Production Methods
Industrial production of 6-Amino-1H-pyrazolo[4,3-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Amino-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used.
類似化合物との比較
6-Amino-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyridine core but differ in the position of the fused rings and substituents.
Pyrazolo[3,4-c]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
Pyrazolo[4,3-c]pyridines: Similar to pyrazolo[3,4-c]pyridines, these compounds have a different ring fusion pattern and exhibit unique activities.
The uniqueness of 6-Amino-1H-pyrazolo[4,3-b]pyridine lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a valuable compound for scientific research and drug development.
特性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUZNYUHNCZAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1378351.png)






